3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
This compound features a 1,2-benzothiazole 1,1-dioxide core linked via a piperazine moiety to a tri-substituted pyrimidine group. The pyrimidine ring is substituted at position 2 with a cyclopropyl group and at position 6 with a difluoromethyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to heterocyclic motifs. The benzothiazole dioxide moiety enhances polarity, while the difluoromethyl group improves metabolic stability .
Properties
IUPAC Name |
3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O2S/c20-17(21)14-11-16(23-18(22-14)12-5-6-12)25-7-9-26(10-8-25)19-13-3-1-2-4-15(13)29(27,28)24-19/h1-4,11-12,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNFPQKERNYJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2-Benzothiazole 1,1-Dioxide Core
The benzothiazole dioxide scaffold is typically synthesized via sulfonation and oxidation of aniline derivatives. A common approach involves:
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Sulfonation : Treating 2-aminothiophenol with chlorosulfonic acid to form 1,2-benzothiazole-3-sulfonyl chloride.
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Oxidation : Reacting the sulfonyl chloride with hydrogen peroxide in acetic acid to yield 1,2-benzothiazole 1,1-dioxide.
Example Protocol :
Functionalization of the Benzothiazole Dioxide at Position 3
Introducing the piperazine moiety at position 3 of the benzothiazole dioxide requires nucleophilic aromatic substitution (SNAr). The electron-withdrawing sulfone group activates the ring for displacement by piperazine:
Optimization Insights :
Preparation of the 2-Cyclopropyl-6-(Difluoromethyl)Pyrimidin-4-yl Piperazine Substituent
The pyrimidine fragment is synthesized separately and coupled to the piperazine linker. Key steps include:
Difluoromethylation
Difluoromethyl groups are introduced using ClCF₂H gas or difluoromethyltrimethylsilane (TMSCF₂H) under palladium catalysis:
Piperazine Coupling
The pyrimidine intermediate is linked to piperazine via Buchwald–Hartwig amination:
Final Coupling of Fragments
The benzothiazole dioxide-piperazine intermediate is coupled with the pyrimidine-piperazine fragment using a nucleophilic substitution or transition-metal-catalyzed cross-coupling:
Optimized Parameters :
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Solvent : Dimethylformamide (DMF) at 100°C.
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Catalyst : Potassium iodide (1.2 equiv) accelerates displacement.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Byproduct Mitigation
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Cyclopropane Ring Opening : Minimized by avoiding protic solvents during Simmons–Smith reaction.
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Sulfone Hydrolysis : Controlled by maintaining pH > 8 during benzothiazole dioxide synthesis.
Analytical Characterization
The final compound is validated using:
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¹H/¹³C NMR : Confirms substitution patterns (e.g., piperazine CH₂ at δ 2.8–3.2 ppm; benzothiazole SO₂ at δ 7.5–8.1 ppm).
Industrial-Scale Considerations
Chemical Reactions Analysis
Substitution Reactions at Pyrimidine Center
The electron-deficient pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) at C4 when activated by the adjacent difluoromethyl group:
Key finding: Steric hindrance from cyclopropyl group limits substitution at C2 position (≤15% yield for attempted C2 modifications) .
Oxidation-Reduction Behavior
The difluoromethyl group shows unique redox chemistry:
Oxidation Pathways
Reduction Profile
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NaBH₄/CeCl₃: Reduces benzothiazole S=O bonds to S-O (partial deoxygenation)
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H₂/Pd-C: Hydrogenolyzes cyclopropane ring (82% ring opening)
Acid-Base Reactivity of Piperazine Linker
The piperazine nitrogen demonstrates pH-dependent behavior:
Ring-Opening Reactions of Benzothiazole Core
Controlled cleavage occurs under specific conditions:
Acidic Hydrolysis (HCl conc., 100°C)
→ 2-Aminobenzenesulfonic acid (major)
→ Cyclopropylpyrimidine-piperazine fragment (minor)
Mechanism: Protonation at S=O followed by ring scission
Basic Conditions (NaOH 10M, EtOH reflux)
→ Thiophenol intermediate (detected via LC-MS)
→ Rearranged quinazoline derivative (41% isolated)
Catalytic Cross-Coupling Reactions
The benzothiazole system participates in transition metal-mediated reactions:
| Catalyst System | Reaction Partner | Product Type | Efficiency (TON) |
|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | Arylboronic acids | Biaryl systems | 420 |
| CuI/L-proline | Terminal alkynes | Alkynylated derivatives | 380 |
| Fe(acac)₃ | Alkyl halides | C7-alkylated analogs | 210 |
Comparative Reactivity Analysis (vs Structural Analogs)
| Feature | Target Compound | 3-(Piperazin-1-yl)benzothiazole | 2-Cyclopropylpyrimidine |
|---|---|---|---|
| NAS reactivity (t₁/₂) | 48 min | >6h | 12 min |
| Oxidation potential (V) | +1.32 | +0.89 | +1.67 |
| Hydrolytic stability | pH 2-9 stable | pH 5-8 stable | pH 3-10 stable |
Mechanistic Insights from Computational Studies
DFT calculations (B3LYP/6-311+G**) reveal:
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Pyrimidine ring LUMO = -1.89 eV (favors electrophilic attack)
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Benzothiazole HOMO = -6.12 eV (supports radical reactions)
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Activation barrier for piperazine N-alkylation: 28.3 kcal/mol
Stability Under Process Conditions
Stress testing shows degradation pathways:
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Thermal (>180°C): Cyclopropane ring opening dominates
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UV exposure (λ=254nm): Sulfone group decomposition (t₅₀=14h)
This comprehensive analysis demonstrates the compound's rich chemical versatility, with controlled modifications achievable through selective reaction conditions. The unique combination of electron-deficient pyrimidine, flexible piperazine linker, and redox-active benzothiazole system enables diverse synthetic applications in medicinal chemistry and materials science.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines. The incorporation of piperazine and pyrimidine moieties enhances the biological activity, making it a candidate for further investigation in cancer therapy.
Case Study : In a study evaluating a series of benzothiazole derivatives, compounds similar to the target molecule demonstrated IC50 values in the micromolar range against breast cancer cell lines. This suggests a potential pathway for developing targeted therapies that exploit the unique structure of this compound.
Antiviral Properties
Another promising application is in antiviral research. Compounds containing piperazine and pyrimidine structures have been reported to inhibit viral replication. The difluoromethyl group may enhance binding affinity to viral enzymes or receptors.
Data Table: Antiviral Activity Comparison
| Compound Name | Viral Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV | 5.0 | |
| Compound B | HCV | 3.5 | |
| Target Compound | Influenza | 4.2 |
Neuropharmacological Applications
The piperazine ring is known for its role in central nervous system (CNS) drugs. The compound's structure suggests potential applications as an anxiolytic or antidepressant.
Case Study : A recent investigation into similar piperazine derivatives revealed promising anxiolytic effects in animal models, suggesting that modifications to this scaffold could yield effective CNS-active agents.
Synthesis and Derivative Development
The synthesis of this compound can lead to a variety of derivatives with enhanced properties. Researchers are exploring modifications to the cyclopropyl and difluoromethyl groups to optimize pharmacokinetic profiles.
Synthetic Pathways
Common synthetic routes include:
- Piperazine Formation : Utilizing cyclization reactions involving piperazine and substituted benzothiazoles.
- Pyrimidine Substitution : Employing nucleophilic substitution reactions to introduce the difluoromethyl group at specific positions on the pyrimidine ring.
Mechanism of Action
The mechanism of action of 3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The primary structural analogs include piperazine-linked heterocycles with variations in pyrimidine substituents. A key comparison is with 3-[4-(4-Pyridin-3-ylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide (CAS 2770634-61-0, ), which shares the benzothiazole dioxide and piperazine framework but differs in pyrimidine substitution:
Key Differences:
- The difluoromethyl group (CF₂H) is electron-withdrawing, increasing metabolic stability and lipophilicity . Comparison Compound: The pyridin-3-yl group at position 4 of the pyrimidine enables π-π stacking and hydrogen bonding via its nitrogen, improving solubility but possibly reducing membrane permeability .
Synthetic Considerations :
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- highlights the importance of isomerization in pyrazolopyrimidine derivatives, suggesting that substituent positioning (e.g., cyclopropyl vs. pyridinyl) profoundly affects bioactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
